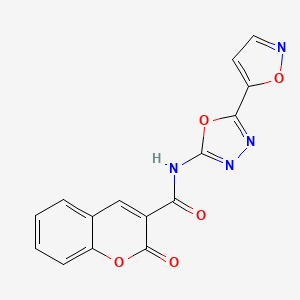

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Introduction and Research Context

Historical Development of Heterocyclic Hybrid Molecules

The design of heterocyclic hybrids has revolutionized medicinal chemistry by addressing limitations of single-scaffold drugs, such as limited target engagement and rapid resistance development. Early examples include s-triazine hybrids, which demonstrated enhanced anticancer activity through PI3K/mTOR inhibition (e.g., IC~50~ values as low as 0.008 μM against H1975 cells). Similarly, thiazole-pyrazoline hybrids synthesized via Hantzsch-thiazole cyclization exhibited potent antiproliferative effects, with IC~50~ values of 23.01 μM against MCF-7 breast cancer cells. These advancements validated hybridization as a method to amplify bioactivity by leveraging complementary mechanisms, such as enzyme inhibition and apoptosis induction.

Significance in Medicinal Chemistry Research

Hybrid molecules dominate contemporary drug discovery due to their multifunctional pharmacophores. For instance, chromene-isoxazole-oxadiazole hybrids merge the anti-inflammatory properties of chromenes, the kinase inhibitory potential of isoxazoles, and the antimicrobial activity of oxadiazoles. This tripartite structure aligns with the success of s-triazine-tetrazole hybrids, which showed cytotoxicity against HeLa cells (IC~50~ = 3.7 mmol L⁻¹), and pyrazoline-thiazole conjugates with anti-inflammatory IC~50~ values comparable to standard drugs. Such hybrids often exhibit improved solubility and metabolic stability compared to parent compounds.

Structural Component Analysis

Chromene Nucleus as a Privileged Scaffold

The 2-oxo-2H-chromene moiety is a privileged scaffold due to its presence in natural products (e.g., flavones, anthocyanins) and synthetic drugs targeting neurodegenerative and oncological pathways. Its planar structure facilitates π-π stacking with enzymatic pockets, while the lactone ring enhances bioavailability. Chromene derivatives inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), with reported IC~50~ values of 0.055 mM against AChE in Alzheimer’s models. The 3-carboxamide substitution in this hybrid likely augments hydrogen bonding with target proteins, mimicking the activity of chromene-based kinase inhibitors.

Isoxazole Ring System Research Evolution

Isoxazole, a five-membered heterocycle with one oxygen and one nitrogen atom, has evolved from a synthetic curiosity to a cornerstone of antiviral and anticancer agents. Its electron-deficient nature enables dipole-dipole interactions with biological targets, while the nitrogen atom participates in hydrogen bonding. Recent studies highlight isoxazole’s role in PI3K inhibition, mirroring the activity of s-triazine-morpholine hybrids (PI3Kα IC~50~ = 3.41 nM). The 5-isoxazolyl group in this hybrid may enhance kinase selectivity, as seen in pyrazoline-isoxazole conjugates with submicromolar IC~50~ values.

1,3,4-Oxadiazole Pharmacophore Significance

The 1,3,4-oxadiazole ring, a bioisostere for ester and carbamate groups, confers metabolic stability and membrane permeability. Its electronegative atoms facilitate interactions with residues in enzymatic active sites, as demonstrated by oxadiazole-containing antihypertensive and antimicrobial agents. In s-triazine hybrids, oxadiazole moieties improved cytotoxicity against Huh-7 liver cancer cells (IC~50~ = 0.4 μM), suggesting analogous potential in this chromene hybrid.

Research Rationale and Theoretical Framework

The rationale for synthesizing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide lies in the complementary pharmacological profiles of its components:

- Chromene : MAO/AChE inhibition, anticancer activity via cell cycle arrest.

- Isoxazole : Kinase inhibition, antiviral activity.

- 1,3,4-Oxadiazole : Antimicrobial effects, metabolic stability.

This hybrid’s theoretical efficacy is supported by SAR studies on analogous compounds. For example, electron-donating groups on chromene enhance antioxidant activity (IC~50~ = 25.2 μg mL⁻¹), while substituted isoxazoles improve anticancer potency (IC~50~ < 1 μM). A proposed mechanism involves dual inhibition of PI3K/mTOR pathways, akin to s-triazine-morpholine hybrids, coupled with oxidative stress reduction via chromene’s radical scavenging.

Table 1: Structural Components and Their Pharmacological Contributions

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O5/c20-12(9-7-8-3-1-2-4-10(8)22-14(9)21)17-15-19-18-13(23-15)11-5-6-16-24-11/h1-7H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFAUZZDPDSEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the isoxazole ring through a (3+2) cycloaddition reaction between hydroximinoyl halides and alkynes . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids . The final step often involves the coupling of the chromene moiety with the pre-formed isoxazole-oxadiazole intermediate under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques like chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs (oxadiazole, isoxazole, and coumarin derivatives) based on physicochemical properties, synthetic pathways, and bioactivity.

Oxadiazole-Carboxamide Derivatives

Example Compounds :

LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Key Insight: The sulfamoyl group in LMM5/LMM11 enhances solubility and antifungal activity compared to the target compound’s isoxazole-coumarin system, which may prioritize membrane permeability over solubility .

Isoxazole-Containing Heterocycles

Example Compounds: Xanthenone-isoxazole hybrids (11i–11m from )

| Compound | Core Structure | Substituents | Melting Point (°C) |

|---|---|---|---|

| 11i | Xanthenone-isoxazole | 5-Methoxy | 210–211 |

| 11j | Xanthenone-isoxazole | 7-Nitro | 241–242 |

| Target | Coumarin-oxadiazole | Isoxazol-5-yl | Not reported |

Key Insight: Nitro (11j) and halogen substituents (e.g., 11k–11m) increase melting points and rigidity due to enhanced intermolecular interactions, whereas the coumarin core in the target compound may confer fluorescence but lower thermal stability .

Coumarin-Based Analogs

Example Compound : N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()

Key Insight: Replacing oxadiazole with thiazole may alter electronic properties and binding affinities, as thiazoles are more nucleophilic.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound characterized by a complex structure that includes isoxazole and oxadiazole moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.24 g/mol. The structure features:

- Isoxazole ring : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.

- Oxadiazole ring : Another five-membered heterocycle that includes two nitrogen atoms.

- Chromene derivative : A fused benzopyran structure that contributes to the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains. The inhibition mechanisms often involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Example A | E. coli | 32 |

| Example B | S. aureus | 16 |

The potential for this compound to act against Gram-positive and Gram-negative bacteria is supported by its structural components, which may enhance binding affinity to bacterial targets .

Anticancer Activity

Studies exploring the anticancer potential of similar oxadiazole derivatives have yielded promising results. For example, certain derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 15 |

| HeLa (Cervical) | 20 |

The cytotoxicity observed in these studies suggests that this compound may also exhibit similar effects, potentially leading to its development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing oxadiazole and isoxazole rings have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected the MIC values, suggesting that structural optimization could enhance efficacy.

- Case Study on Anticancer Potential : Another investigation focused on the antiproliferative effects of oxadiazole derivatives on various cancer cell lines. The study highlighted that specific substitutions on the oxadiazole ring led to increased cytotoxicity against breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves multi-step reactions:

Coumarin-3-carboxylic acid activation via esterification or acid chloride formation.

Oxadiazole ring formation using hydrazide intermediates (e.g., via cyclization with cyanogen bromide or carbodiimides) .

Isoxazole coupling through nucleophilic substitution or Huisgen cycloaddition.

- Optimization : Adjust catalysts (e.g., Co(II) acetate for regioselective cyclization ), solvent polarity (e.g., THF for better solubility of intermediates), and temperature control (e.g., reflux for 6–8 hours to complete cyclization). Yield improvements (>50%) are achievable by purifying intermediates via column chromatography .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

- Techniques :

- NMR (¹H/¹³C) : Assign peaks for oxadiazole (δ 8.2–8.5 ppm for protons), isoxazole (δ 6.5–7.0 ppm), and coumarin (δ 6.8–8.3 ppm aromatic protons) .

- X-ray crystallography : Resolve crystal packing (monoclinic system, space group C2/c) and hydrogen-bonding interactions .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428.11) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Screening assays :

- Enzyme inhibition : Test against lipoxygenase (LOX), acetylcholinesterase (AChE), and α-glucosidase using spectrophotometric methods (IC₅₀ values) .

- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi (zone of inhibition >10 mm) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <50 μM) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target enzymes like GSK-3β or LOX?

- Protocol :

Protein preparation : Retrieve crystal structures (PDB: 1Q5W for GSK-3β; 1N8Q for LOX) and remove water molecules.

Ligand docking : Use AutoDock Vina with flexible side chains. The oxadiazole and isoxazole moieties show strong H-bonding with Arg96 (GSK-3β) and His518 (LOX) .

MD simulations : Run 100 ns trajectories to assess stability (RMSD <2.0 Å).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹³C NMR)?

- Approach :

- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace unexpected signals (e.g., tautomerism in oxadiazole rings).

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism in the carboxamide group) .

- DFT calculations : Simulate NMR shifts (GIAO method) to match experimental data .

Q. How does modifying substituents on the isoxazole or coumarin moieties affect bioactivity?

- SAR Insights :

- Isoxazole substitution : Electron-withdrawing groups (e.g., Cl at position 5) enhance LOX inhibition (IC₅₀ reduced by 40%) .

- Coumarin modifications : Methoxy groups at position 7 improve cell permeability (logP >2.5) but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.